molecular formula C30H40FN3O6 B1600472 Z-Lly-fmk CAS No. 133410-84-1

Z-Lly-fmk

货号: B1600472
CAS 编号: 133410-84-1
分子量: 557.7 g/mol
InChI 键: JCRSHQCFRMCMOC-GSDHBNRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Lly-fmk, also known as Calpain Inhibitor IV, is a potent, cell-permeable, and irreversible inhibitor of calpain II . It also acts as an inhibitor of cathepsin L .


Molecular Structure Analysis

The molecular formula of this compound is C30H40FN3O6 . Its molecular weight is 557.65 . It appears as a lyophilized solid and is soluble in DMSO .


Chemical Reactions Analysis

This compound is known to inhibit the activity of calpain II, a protease involved in apoptosis . It has been used in studies to inhibit apoptosis in various cell systems .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow solid . It is soluble in DMSO .

科学研究应用

关于 Z-Lly-fmk 在科学研究中的概述

This compound,一种蛋白酶抑制剂,在各种科学研究中得到了探讨,尽管需要注意的是,在现有文献中并未直接提到特定化合物“this compound”。然而,对类似化合物的研究,如 Z-VAD-FMK 和 Z-DEVD-FMK,为了解 this compound 的潜在应用和机制提供了见解。

  1. 理解半胱氨酸蛋白酶抑制

    Z-VAD-FMK,一种特定的半胱氨酸蛋白酶抑制剂,在细胞凋亡研究中起着关键作用。尽管最初是为治疗用途而开发的,但由于化合物的代谢衍生物中的细胞毒性问题,其潜力被重新定位到基础研究中(C. Noorden, 2001)。这种转变突显了理解蛋白酶抑制剂如 this compound 在细胞过程中影响的重要性。

  2. 体外配方和评估

    研究了如壳聚糖纳米粒子等配方用于肽半胱氨酸蛋白酶抑制剂(例如 Z-DEVD-FMK)的实验动物研究。这表明了在药物传递和治疗应用中采用类似方法处理 this compound 的潜力(Y. Aktaş 等人,2005)

  3. 在疾病模型中的应用

    对 this compound 进行评估,以了解其在减少肝细胞凋亡和减轻囊虫病和胆汁淤积等疾病中的作用。这些研究展示了其在调节细胞死亡和疾病进展中的潜力(S. Baig et al., 2006); (S. Sheen-Chen et al., 2008)

  4. 在神经学应用中的研究

    在神经损伤背景下,研究了半胱氨酸蛋白酶抑制剂如 Z-VAD-FMK 的作用,以评估其在脊髓损伤后减少炎症和组织损伤的潜力。这表明了 this compound 在神经保护策略中可能的途径(T. Genovese et al., 2007)

  5. 对细胞死亡机制的见解

    研究还探讨了半胱氨酸蛋白酶抑制剂如何影响不同形式的细胞死亡,如凋亡和坏死。这项研究对于确定类似 this compound 化合物在特定治疗应用中的适用性至关重要(W. J. Kim et al., 2000)

  6. 在器官移植和组织工程中的潜力

    半胱氨酸蛋白酶抑制剂在改善冷冻保存细胞的恢复和存活中的作用表明,this compound 在器官移植和组织工程领域可能具有价值。这一应用得到了显示通过半胱氨酸蛋白酶抑制改善细胞恢复的研究的支持(C. Stroh et al., 2002)

  7. 理解在细胞过程中的作用

    进一步研究 Z-VAD-FMK 对不同细胞过程的影响,包括凋亡调节,这可能为了解 this compound 在类似情境中的影响提供见解(H. Ozawa et al., 2002)

作用机制

Z-Lly-fmk acts by irreversibly inhibiting calpain II, a protease involved in apoptosis . It has been shown to inhibit intestinal apoptosis after common bile duct ligation .

安全和危害

The safety data for Z-Lly-fmk is based on pure ingredients . It’s recommended to store it at -20°C and protect it from air and light .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Z-Lly-fmk involves the protection of the carboxylic acid group of L-leucine with a tert-butyloxycarbonyl (Boc) group, followed by coupling with L-lysine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting dipeptide is then deprotected with trifluoroacetic acid (TFA) and coupled with fluoromethylketone (fmk) to obtain Z-Lly-fmk.", "Starting Materials": [ "L-leucine", "L-lysine methyl ester", "tert-butyloxycarbonyl (Boc) anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "fluoromethylketone (fmk)" ], "Reaction": [ "Step 1: Protection of L-leucine with Boc group using Boc anhydride and diisopropylethylamine (DIPEA) as a base", "Step 2: Coupling of Boc-L-leucine with L-lysine methyl ester using DCC as a coupling agent", "Step 3: Deprotection of Boc group with TFA", "Step 4: Coupling of resulting dipeptide with fmk using DCC as a coupling agent", "Step 5: Z-Lly-fmk is obtained after purification and characterization" ] }

CAS 编号

133410-84-1

分子式

C30H40FN3O6

分子量

557.7 g/mol

IUPAC 名称

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1

InChI 键

JCRSHQCFRMCMOC-GSDHBNRESA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

规范 SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

序列

LLY

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lly-fmk
Reactant of Route 2
Reactant of Route 2
Z-Lly-fmk
Reactant of Route 3
Reactant of Route 3
Z-Lly-fmk
Reactant of Route 4
Z-Lly-fmk
Reactant of Route 5
Reactant of Route 5
Z-Lly-fmk
Reactant of Route 6
Reactant of Route 6
Z-Lly-fmk
Customer
Q & A

Q1: What is Z-LLY-FMK and what is its primary mechanism of action?

A1: this compound (carbobenzoxy-leucyl-leucyl-phenylalaninal-fluoromethyl ketone) is a potent and cell-permeable inhibitor of cysteine proteases, particularly calpains. [, , ] It acts by irreversibly binding to the active site of these enzymes, preventing their proteolytic activity.

Q2: How does this compound impact TNF-alpha-mediated apoptosis in cardiomyocytes?

A2: Research suggests that this compound significantly attenuates TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes. [] This effect is attributed to the inhibition of calpain, a cysteine protease involved in the caspase-12 apoptotic pathway activated by TNF-alpha. This suggests that calpain plays a crucial role in this apoptotic pathway.

Q3: Beyond cardiomyocytes, what other cell types and biological processes has this compound been studied in?

A3: this compound has shown efficacy in reducing parasite burden in a murine model of cysticercosis, suggesting a potential role for cysteine proteinase inhibitors in treating this parasitic infection. [] Additionally, this compound has been shown to suppress Galectin-9 induced apoptosis in T cell lines, indicating its involvement in the calcium-calpain-caspase-1 pathway. []

Q4: How does this compound compare to other calpain inhibitors like ALLM?

A4: While both this compound and ALLM are calpain inhibitors, research indicates some differences in their efficacy. In a study investigating arsenic-induced endothelial dysfunction, ALLM mitigated endothelial cell dysfunction and VE-cadherin disorganization, whereas this compound, a more specific calpain-2 inhibitor, did not show the same protective effect. [] This suggests that calpain-1 might be a more critical player in arsenic-induced vascular endothelial dysfunction.

Q5: What are the potential applications of this compound based on current research?

A5: Research suggests that this compound holds potential therapeutic value in conditions where calpain activity is implicated. This includes cardiovascular diseases like ischemia-reperfusion injury, parasitic infections like cysticercosis, and potentially in modulating immune responses by influencing T cell apoptosis. [, , ] Further research is needed to fully elucidate its therapeutic potential and safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。